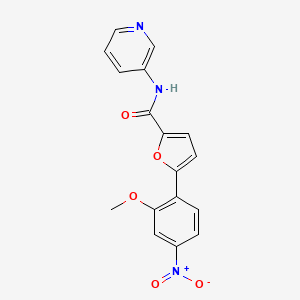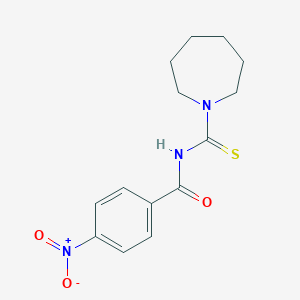![molecular formula C18H19N3O2S B5700133 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide, also known as 'IBT' is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of several enzymes that play crucial roles in cancer cell growth and proliferation. In
Mécanisme D'action
The mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide involves the inhibition of HDACs and HSP90. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs by N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 by N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has been shown to have several biochemical and physiological effects. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes. Inhibition of HSP90 by N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide leads to the degradation of oncogenic proteins, resulting in the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments. This compound has been shown to be highly potent and selective for HDACs and HSP90, making it a valuable tool for studying the role of these enzymes in cancer. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to the use of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide in lab experiments. This compound is relatively expensive and may not be readily available in some labs. Additionally, the mechanism of action of this compound is complex and may require specialized expertise to fully understand.
Orientations Futures
There are several future directions for research on N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more potent and selective inhibitors of HDACs and HSP90. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify potential biomarkers of response. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide as a potential therapeutic agent for cancer.
Méthodes De Synthèse
The synthesis of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide involves several steps. The starting material is 4-aminobenzoic acid, which is reacted with isobutyryl chloride to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-(aminophenyl)thiourea to form the final product, N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide.
Applications De Recherche Scientifique
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in cancer. This compound has been shown to inhibit the activity of several enzymes that play crucial roles in cancer cell growth and proliferation, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). Inhibition of these enzymes has been shown to induce cancer cell death and increase the sensitivity of cancer cells to chemotherapy.
Propriétés
IUPAC Name |
N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12(2)16(22)19-14-8-10-15(11-9-14)20-18(24)21-17(23)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIYNQWXNHWDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)

![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)